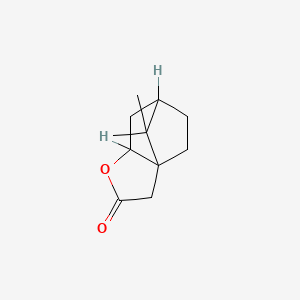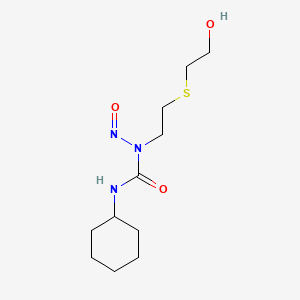
Urea, N'-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- is a complex organic compound with a unique structure that includes a urea backbone, a cyclohexyl group, a hydroxyethylthioethyl side chain, and a nitroso group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- typically involves multiple steps. One common approach is to start with cyclohexylisocyanate and react it with 2-aminoethanethiol to form the intermediate N-cyclohexyl-N-(2-mercaptoethyl)urea. This intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, forming N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)urea. Finally, the nitroso group is introduced through a reaction with nitrous acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthioethyl side chain can be oxidized to form sulfoxides or sulfones.
Reduction: The nitroso group can be reduced to an amine group.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted urea derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules
Biology
In biological research, Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its nitroso group can release nitric oxide, which has various physiological effects, including vasodilation and antimicrobial activity.
Industry
In industrial applications, this compound can be used as a stabilizer or additive in polymer formulations. Its unique chemical properties can enhance the performance and durability of materials.
作用機序
The mechanism of action of Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- involves its interaction with molecular targets such as enzymes and proteins. The nitroso group can release nitric oxide, which can modulate various signaling pathways. The hydroxyethylthioethyl side chain can form covalent bonds with thiol groups in proteins, leading to modifications that affect protein function.
類似化合物との比較
Similar Compounds
- N-cyclohexyl-N’-(2-hydroxyethyl)urea
- N-cyclohexyl-N’-(2-(2-hydroxyethoxy)ethyl)urea
- N-cyclohexyl-N’-(3-hydroxypropyl)urea
Uniqueness
Urea, N’-cyclohexyl-N-(2-((2-hydroxyethyl)thio)ethyl)-N-nitroso- is unique due to the presence of the nitroso group and the hydroxyethylthioethyl side chain. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds. The ability to release nitric oxide and form stable protein complexes makes it particularly valuable in research and therapeutic applications.
特性
CAS番号 |
73944-55-5 |
|---|---|
分子式 |
C11H21N3O3S |
分子量 |
275.37 g/mol |
IUPAC名 |
3-cyclohexyl-1-[2-(2-hydroxyethylsulfanyl)ethyl]-1-nitrosourea |
InChI |
InChI=1S/C11H21N3O3S/c15-7-9-18-8-6-14(13-17)11(16)12-10-4-2-1-3-5-10/h10,15H,1-9H2,(H,12,16) |
InChIキー |
SMTGXYVFVDTFMB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC(=O)N(CCSCCO)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-bis(2-chloroethyl)-3-fluoro-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B13995822.png)
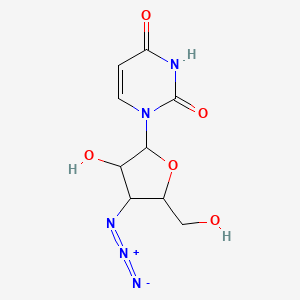
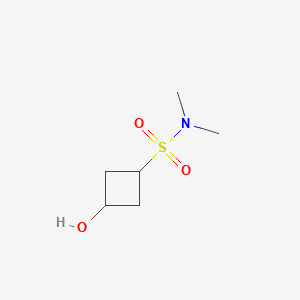
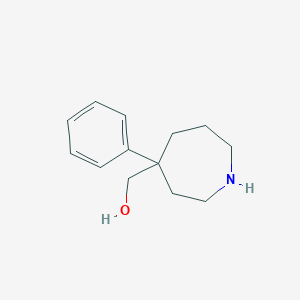
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
![5-Bromobenzo[b]naphtho[2,1-d]thiophene](/img/structure/B13995860.png)

![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
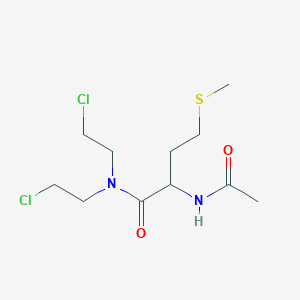
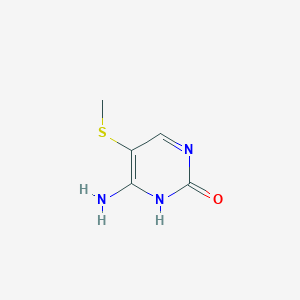
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)


